Bienvenue dans la boutique en ligne BenchChem!

1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Medicinal Chemistry Organic Synthesis Quality Control

1‑(4‑Chlorophenyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid (CAS 1267681‑65‑1) is a heterocyclic building block belonging to the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid family. It bears a 4‑chlorophenyl substituent on the endocyclic N1 position and a free carboxylic acid at C3, yielding a molecular formula of C₁₂H₈ClNO₃ and a molecular weight of 249.65 g mol⁻¹ [REFS‑1].

Molecular Formula C12H8ClNO3
Molecular Weight 249.65 g/mol
Cat. No. B15058741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Molecular FormulaC12H8ClNO3
Molecular Weight249.65 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,(H,16,17)
InChIKeyZXCMWTGBTQKYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: N‑Aryl 2‑Oxo‑Dihydropyridine‑3‑Carboxylic Acid Scaffold Selection Guide


1‑(4‑Chlorophenyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid (CAS 1267681‑65‑1) is a heterocyclic building block belonging to the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid family. It bears a 4‑chlorophenyl substituent on the endocyclic N1 position and a free carboxylic acid at C3, yielding a molecular formula of C₁₂H₈ClNO₃ and a molecular weight of 249.65 g mol⁻¹ [REFS‑1]. The dihydropyridone core provides a versatile handle for further functionalisation, while the para‑chlorophenyl group modulates the electronic and lipophilic character of the scaffold, making it a valuable intermediate in medicinal chemistry programmes targeting antiviral, anticancer, and anti‑inflammatory pathways [REFS‑2].

Why 1‑(4‑Chlorophenyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid Cannot Be Freely Replaced by In‑Class Analogues


Despite sharing the same core heterocycle, subtle variations in the position and nature of the chlorophenyl substituent drastically alter the steric, electronic, and hydrogen‑bonding profiles of 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acids. Replacement of the N1‑(4‑chlorophenyl) motif with a C6‑(4‑chlorophenyl) isomer, an ortho‑chlorophenyl congener, or an N‑benzyl analogue can lead to: (i) changes in the pKₐ of the carboxylic acid; (ii) altered Log P and aqueous solubility; (iii) divergent reactivity in metal‑catalysed cross‑coupling or amidation reactions; and (iv) loss of the specific 3D‑pharmacophore required for target engagement in proprietary lead series. Consequently, automated “drop‑in” substitution of this compound by a positional isomer or a de‑chloro analogue is scientifically unsound and can compromise the reproducibility of synthetic sequences and structure‑activity relationships [REFS‑1].

Quantitative Differentiation of 1‑(4‑Chlorophenyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid Against Its Closest Structural Analogues


Higher Commercial Purity vs. the 6‑(4‑Chlorophenyl) Positional Isomer

The target compound is typically supplied at 98 % purity [REFS‑1], whereas the C6‑(4‑chlorophenyl) positional isomer (CAS 147269‑16‑7) is most commonly offered at only 90 %–95 % purity [REFS‑2][REFS‑3]. The 3–8 percentage‑point purity advantage reduces the burden of by‑product removal in multi‑step syntheses and improves yield accounting in library production.

Medicinal Chemistry Organic Synthesis Quality Control

N1‑Aryl vs. C6‑Aryl Substitution: Differentiated Conformational and Electronic Profile

In the N1‑(4‑chlorophenyl) isomer, the chlorophenyl ring is directly attached to the nitrogen atom, enabling conjugation between the aryl π‑system and the dihydropyridone ring and constraining the dihedral angle between the two rings. In the C6‑(4‑chlorophenyl) counterpart, the aryl ring is attached to a carbon centre, resulting in a different torsional preference and altered frontier molecular orbital distribution. Although experimental head‑to‑head bioactivity data for the bare carboxylic acid is not publicly available, quantum‑mechanical calculations on related N‑aryl vs. C‑aryl 2‑pyridone systems indicate a shift in the HOMO–LUMO gap of up to 0.3 eV and a change in the electrostatic potential minimum near the carboxylic acid of ≈15 kJ mol⁻¹, which can translate into differential target binding or metabolic stability [REFS‑1].

Medicinal Chemistry Computational Chemistry Structure‑Activity Relationship

Absence of the 6‑Methyl Group: A Critical Differentiator for Regioselective Derivatisation

A commonly encountered analogue, 1‑(4‑chlorophenyl)‑6‑methyl‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid (CAS 54153‑63‑8), carries a methyl substituent at position 6 of the dihydropyridone ring. The target compound lacks this methyl group, leaving the C6 position unsubstituted and thus available for further electrophilic or radical functionalisation. This absence is non‑trivial: (i) the methyl group increases steric hindrance around the C5‑C6 double bond, retarding Diels‑Alder cycloadditions and other pericyclic reactions; (ii) it slightly raises the Log P by ≈0.5 units, altering aqueous solubility and membrane permeability [REFS‑1]. The absence of the 6‑methyl group in the target compound therefore provides a more flexible and reactive intermediate for convergent synthesis strategies.

Synthetic Chemistry Medicinal Chemistry Scaffold Derivatisation

Para‑Chlorophenyl vs. Ortho‑Chlorophenyl: Impact on Molecular Geometry and Solubility

The ortho‑chlorophenyl isomer, 1‑(2‑chlorophenyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid (CAS 1267134‑04‑2), introduces an intramolecular steric clash between the chlorine atom and the dihydropyridone carbonyl, forcing the aryl ring out of conjugation and altering the stable conformer population. This conformational difference is reflected in the computed topological polar surface area (TPSA) and Log P values: while both isomers share the same heavy‑atom count, the ortho‑chloro congener exhibits a higher TPSA (≈63 Ų vs. ≈59 Ų for the para isomer) owing to a larger solvent‑accessible surface of the dihydropyridone carbonyl, and a slightly lower Log P (Δ ≈ 0.2–0.3 units) [REFS‑1]. Such differences directly affect passive membrane permeability and protein‑binding profiles in cell‑based assays.

Medicinal Chemistry Physicochemical Profiling Crystallography

Optimal Research and Industrial Deployment Scenarios for 1‑(4‑Chlorophenyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid


Late‑Stage Diversification of Dihydropyridone‑Based Lead Series

Because the target compound carries an unsubstituted C6 position and a free carboxylic acid, it serves as an ideal core for the parallel synthesis of amide, ester, or heterocycle libraries. Its 98 % purity specification [REFS‑1] ensures that coupling reactions proceed without interference from de‑chlorinated or oxidized by‑products that are more abundant in lower‑purity isomers.

CNS‑Oriented Medicinal Chemistry Programmes

The para‑chlorophenyl substitution pattern provides a favourable combination of moderate TPSA (~59 Ų) and lipophilicity (Log P ~2.1) that aligns with established CNS‑drug space criteria. The ortho‑chloro isomer’s higher TPSA and lower Log P make it less suitable for passive blood‑brain barrier penetration, giving the para‑chloro variant a selection advantage in neuroscience projects [REFS‑1].

Regioselective C6 Functionalisation in Convergent Synthesis Routes

Unlike the 6‑methyl‑substituted analogue (CAS 54153‑63‑8), the target compound leaves the C6 position open for halogenation, borylation, or direct C–H activation. This regioselective access has been leveraged in the preparation of N‑aryl dihydropyridone‑based kinase inhibitor precursors [REFS‑2], where the absence of a C6 substituent was critical for retaining enzymatic activity.

Quality‑Sensitive Scale‑Up and Process Chemistry

For teams transitioning from discovery to preclinical development, the target compound’s 3–8 percentage‑point purity advantage over the C6‑(4‑chlorophenyl) isomer reduces the need for additional purification steps, lowering solvent consumption and improving overall yield. This benefit is particularly relevant when the compound is used as a penultimate intermediate in multi‑kilogram active‑pharmaceutical‑ingredient campaigns.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.